1-Bromo-2,3-difluoro-4-propoxybenzene

Description

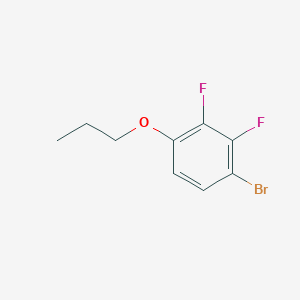

1-Bromo-2,3-difluoro-4-propoxybenzene is a halogenated aromatic compound with the molecular formula C₉H₈BrF₂O. It features a benzene ring substituted with bromine at position 1, fluorine atoms at positions 2 and 3, and a propoxy group (-OCH₂CH₂CH₃) at position 2. This compound is of interest in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s reactivity. The fluorine atoms and propoxy group influence its electronic and steric properties, making it a versatile intermediate in pharmaceuticals and agrochemicals.

Structure

2D Structure

Properties

IUPAC Name |

1-bromo-2,3-difluoro-4-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-2-5-13-7-4-3-6(10)8(11)9(7)12/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLBIKQCLBTQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=C(C=C1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652162 | |

| Record name | 1-Bromo-2,3-difluoro-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887582-69-6 | |

| Record name | 1-Bromo-2,3-difluoro-4-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Difluorobenzene Derivatives

A common approach to synthesize difluorobromobenzenes involves bromination of difluorobenzene substrates under controlled conditions:

Method A: Bromination of m-difluorobenzene (1,3-difluorobenzene) using liquid bromine and iron as a reductive agent without solvent at low temperature (~8 hours reaction time) results in high yield (98.6%) and high purity (99.8%) of 2,4-difluorobromobenzene, with minimal polybrominated impurities. This method is industrially viable due to low cost and high selectivity.

Method B: Sandmeyer reaction starting from difluoroaniline derivatives (e.g., 3,5-difluoroaniline) via diazotization and subsequent reaction with copper(I) bromide in hydrobromic acid at low temperature (~10 °C) yields 1-bromo-3,5-difluorobenzene with moderate to good yields (~83%). Although this method involves more steps and reagents, it allows direct substitution of an amino group with bromine.

Synthesis of 1-Bromo-2,3-difluorobenzene

Specific synthetic routes for 1-bromo-2,3-difluorobenzene include:

Base-promoted elimination from fluorinated cyclohexane derivatives: Treatment of tetrafluorocyclohexene or tetrafluorocyclohexane derivatives with aqueous potassium hydroxide and phase transfer catalysts (e.g., triethylbenzylammonium chloride) at elevated temperatures (75-85 °C) for several hours leads to aromatization and formation of 1-bromo-2,3-difluorobenzene in moderate to good yields (up to 70%).

Radical bromination: Using N-bromosuccinimide (NBS) under reflux in acetonitrile for 16 hours can brominate appropriate fluorinated precursors to yield 1-bromo-2,3-difluorobenzene with yields around 70%.

| Method | Starting Material | Reagents/Conditions | Yield (%) | Purity | Notes |

|---|---|---|---|---|---|

| Bromination of m-difluorobenzene | 1,3-difluorobenzene | Br2, Fe, no solvent, low temp, 8 h | 98.6 | 99.8% | Industrial scale, low cost |

| Sandmeyer reaction | 3,5-difluoroaniline | NaNO2, HBr, CuBr, diazotization at 10 °C | 83 | High | Multi-step, moderate cost |

| Base-promoted elimination | Tetrafluorocyclohexane derivatives | KOH aq., phase transfer catalyst, 75-85 °C | ~70 | High | Aromatization route |

| Radical bromination | Fluorinated precursors | NBS, reflux in acetonitrile, 16 h | ~70 | High | Radical process |

Introduction of the Propoxy Group (Etherification)

The propoxy group at the 4-position can be introduced by nucleophilic aromatic substitution (SNAr) on the corresponding bromo-difluorobenzene or via Williamson ether synthesis on a hydroxy-substituted intermediate.

Typical Etherification Approach:

Starting from 1-bromo-2,3-difluoro-4-hydroxybenzene (or related phenol), the propoxy group can be installed by reaction with 1-bromopropane or propyl tosylate under basic conditions (e.g., K2CO3, DMF) at elevated temperatures (80-120 °C).

Alternatively, direct alkoxylation of the aromatic ring bearing fluorine substituents can be achieved by nucleophilic aromatic substitution of fluorine atoms ortho or para to activating groups, using propoxide ion (generated from propanol and a strong base like NaH or KOH).

-

The presence of fluorine atoms ortho to the substitution site activates the ring towards nucleophilic aromatic substitution, facilitating the introduction of the propoxy group.

Reaction conditions must be controlled to avoid displacement of bromine or other undesired substitutions.

Summary of Preparation Methodology and Research Findings

| Step | Reaction Type | Key Reagents/Conditions | Yield Range | Purity | Industrial Applicability |

|---|---|---|---|---|---|

| 1. Bromination of difluorobenzene | Electrophilic aromatic substitution | Br2, Fe catalyst, no solvent, low temp | 98-99% | >99% | High, cost-effective |

| 2. Sandmeyer reaction from difluoroaniline | Diazotization and CuBr substitution | NaNO2, HBr, CuBr, low temp | ~83% | High | Moderate, multi-step |

| 3. Aromatization of fluorocyclohexane derivatives | Base-promoted elimination | KOH aq., phase transfer catalyst, heat | ~70% | High | Moderate |

| 4. Radical bromination | NBS, reflux | NBS, acetonitrile, 16 h reflux | ~70% | High | Moderate |

| 5. Propoxy group introduction | Nucleophilic aromatic substitution or Williamson ether synthesis | Propyl halide, base (K2CO3, NaH), DMF, 80-120 °C | Variable (generally good) | High | Standard organic synthesis |

Notes on Process Optimization and Purity

The bromination process without solvent and with iron catalyst minimizes polybrominated impurities, achieving high purity (>99.8%) suitable for pharmaceutical intermediates.

Sandmeyer reactions require careful control of temperature and stoichiometry to maximize yield and minimize side products.

Phase transfer catalysis in base-promoted aromatization improves reaction rates and yields.

Etherification steps must consider the reactivity of fluorine substituents to avoid undesired substitution patterns.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 1 undergoes substitution reactions with nucleophiles. The electron-withdrawing fluorine atoms at positions 2 and 3 activate the ring for nucleophilic attack, while the para-propoxy group exerts a mild electron-donating effect.

Key Reactions:

-

Amine Substitution: Reacts with primary or secondary amines (e.g., morpholine) in DMF at 80–100°C with K₂CO₃ to yield aryl amines .

-

Alkoxide Substitution: Treatment with sodium methoxide in THF replaces bromine with a methoxy group .

Table 1: Nucleophilic Substitution Examples

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Morpholine | DMF, K₂CO₃, 80°C | 2,3-Difluoro-4-propoxy-N-morpholinobenzene | ~85% | |

| NaOCH₃ | THF, reflux | 2,3-Difluoro-4-propoxy-1-methoxybenzene | 78% |

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

Suzuki-Miyaura Coupling:

-

Reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis in dioxane/H₂O at 90°C with K₃PO₄ to form biaryl derivatives .

Table 2: Coupling Reaction Parameters

| Boronic Acid | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Dioxane, 90°C | 2,3-Difluoro-4-propoxybiphenyl | 92% |

Propoxy Group Reactivity

The propoxy ether is stable under basic conditions but cleaves with concentrated HI at 120°C to form 2,3-difluoro-4-hydroxybromobenzene .

Bromine Reduction

Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces bromine to hydrogen, yielding 2,3-difluoro-4-propoxybenzene .

Elimination and Rearrangement

Under strong bases (e.g., KOtBu), β-elimination may occur, forming difluorinated benzene derivatives. This is less common due to steric hindrance from the propoxy group .

Comparative Reactivity

Table 3: Reactivity vs. Structural Analogs

| Compound | Bromine Reactivity | Propoxy Stability |

|---|---|---|

| 1-Bromo-2,3-difluoro-4-propoxybenzene | High (activated by F) | Moderate |

| 1-Bromo-4-methoxybenzene | Moderate | High |

Scientific Research Applications

Organic Synthesis

Key Intermediate : 1-Bromo-2,3-difluoro-4-propoxybenzene serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of bromine and fluorine atoms enhances its reactivity, making it suitable for nucleophilic substitution reactions. This compound can facilitate the formation of various derivatives that are essential in drug development and agricultural applications.

| Application | Description |

|---|---|

| Pharmaceuticals | Used in synthesizing anti-inflammatory and anticancer agents. |

| Agrochemicals | Acts as a building block for developing herbicides and pesticides. |

| Fine Chemicals | Important for creating specialty chemicals used in various industrial processes. |

Material Science

Advanced Materials Development : The unique structural properties of this compound make it valuable in the development of advanced materials such as polymers and liquid crystals. Its halogen substituents can influence the thermal and mechanical properties of materials, leading to innovations in electronics and optics.

| Material Type | Properties Enhanced |

|---|---|

| Polymers | Improved thermal stability and mechanical strength. |

| Liquid Crystals | Enhanced optical properties for display technologies. |

Medicinal Chemistry

Drug Design : Researchers are exploring the potential of this compound as a building block for novel therapeutic agents. Its structure allows for modifications that can lead to compounds with improved efficacy against diseases such as cancer and inflammatory disorders.

Case Study: Anticancer Agents

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

Chemical Biology

Biological Pathway Studies : This compound is utilized to study biological mechanisms involving halogenated aromatic compounds. Its reactivity allows researchers to investigate how such compounds interact with biological systems, which is crucial for understanding their effects on human health.

Mechanism of Action

The mechanism by which 1-Bromo-2,3-difluoro-4-propoxybenzene exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its application, such as its role as a precursor in chemical synthesis or its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-bromo-2,3-difluoro-4-propoxybenzene with structurally related brominated and fluorinated aromatic compounds. Key parameters include molecular weight, substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Brominated/Fluorinated Aromatic Compounds

*Calculated based on atomic masses.

†Estimated using substituent contributions (propoxy increases lipophilicity).

‡Full name: 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene .

Key Findings:

Substituent Effects on Reactivity: The propoxy group in this compound enhances electron-donating effects compared to amino groups in 4-bromo-1,2-diaminobenzene, making the latter more reactive in electrophilic substitutions .

Physicochemical Properties: Lipophilicity: The propoxy group in the target compound contributes to a higher XLogP3 (~3.2) compared to 4-bromo-1,2-diaminobenzene (XLogP3 ~1.0), suggesting better membrane permeability . Boiling Points: Cyclopropene derivatives (e.g., 1-bromo-2,3,3-trifluorocyclopropene) exhibit lower boiling points (38°C) due to ring strain and smaller molecular size, unlike bulkier benzene derivatives .

Toxicity and Handling: 4-Bromo-1,2-diaminobenzene requires stringent safety measures (e.g., immediate medical attention for skin/eye exposure) due to its high toxicity . In contrast, alkoxy-substituted bromo/fluoro benzenes like the target compound may pose lower acute risks, though chronic hazards remain uncharacterized.

Applications :

Biological Activity

1-Bromo-2,3-difluoro-4-propoxybenzene is a halogenated aromatic compound that has attracted attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C9H8BrF2O

- Molecular Weight : 251.06 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. Key areas of interest include:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Research has indicated that it may possess anticancer activities, potentially through the inhibition of cell proliferation and induction of apoptosis in cancer cells.

The mechanisms through which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell growth and survival.

- Receptor Interaction : It might interact with cellular receptors that regulate cell signaling pathways associated with cancer progression and inflammation.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

-

Antimicrobial Studies

- A study tested the compound against various bacterial strains, revealing significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus.

- Table 1 summarizes the antimicrobial efficacy observed in different assays.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 10 Pseudomonas aeruginosa 8 -

Anticancer Activity

- In vitro experiments demonstrated that the compound reduced the viability of human cancer cell lines (e.g., HeLa and MCF-7) significantly compared to control groups.

- Table 2 outlines the IC50 values determined for various cancer cell lines.

Cell Line IC50 (µM) HeLa 12.5 MCF-7 15.0 A549 18.5

Toxicity and Safety Profile

While initial findings are promising regarding the therapeutic potential of this compound, toxicity assessments are crucial. Preliminary toxicity studies indicate:

- Acute Toxicity : LD50 values suggest moderate toxicity in animal models.

- Safety Profile : Further studies are needed to evaluate chronic exposure effects and potential carcinogenicity.

Q & A

Basic: What are the most reliable synthetic routes for preparing 1-Bromo-2,3-difluoro-4-propoxybenzene?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution or alkylation of a pre-functionalized benzene derivative. A validated approach is:

- Step 1 : Start with 2,3-difluoro-4-hydroxybenzene. React with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propoxy group via an SN2 mechanism .

- Step 2 : Brominate the aromatic ring using NBS (N-bromosuccinimide) or Br₂ in the presence of a Lewis acid (e.g., FeCl₃) at controlled temperatures (0–25°C) to achieve regioselective bromination at the para position relative to the propoxy group .

Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-bromination. Purify intermediates using column chromatography (hexane/ethyl acetate).

Basic: How can researchers characterize the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹⁹F NMR to confirm fluorine positions (δ -110 to -160 ppm for aromatic fluorines) and ¹H NMR to verify propoxy chain integration (δ 1.0–1.5 ppm for -CH₂CH₂CH₃) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS should show a molecular ion peak at m/z 265.98 (C₉H₈BrF₂O) with isotopic patterns confirming bromine .

- Elemental Analysis : Validate %C, %H, and %Br to ±0.3% of theoretical values.

Note : Cross-reference with IR spectroscopy (C-Br stretch ~550 cm⁻¹) and melting point analysis if crystalline .

Advanced: How do electronic effects of substituents influence regioselectivity in further functionalization reactions?

Methodological Answer:

The propoxy (-OCH₂CH₂CH₃) and fluorine groups exert strong directing effects:

- Para-Bromine : The electron-withdrawing Br and F substituents deactivate the ring, directing electrophiles to the less hindered meta position relative to the propoxy group.

- Ortho/para Fluorine Effects : Fluorine’s -I/+M effects can create competing regioselectivity. For example, lithiation (using LDA or n-BuLi) occurs preferentially at the position ortho to fluorine, as observed in analogous difluorobromobenzene systems .

Experimental Optimization : Use low-temperature conditions (-78°C) and kinetic quenching to isolate intermediates. Computational modeling (DFT) can predict reactive sites .

Advanced: How to resolve contradictions in reported reactivity data for brominated difluoro-propoxybenzene derivatives?

Methodological Answer:

Discrepancies often arise from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while non-polar solvents favor electrophilic pathways. Re-evaluate solvent effects using kinetic studies .

- Catalyst Selection : FeCl₃ vs. AlCl₃ in bromination may alter product ratios. For example, FeCl₃ favors mono-bromination, while AlCl₃ can lead to di-brominated byproducts .

Case Study : Compare yields and regioselectivity in halogenation reactions under standardized conditions (e.g., 1 eq. Br₂, 0.5 eq. catalyst, 25°C).

Advanced: What are the applications of this compound in pharmaceutical intermediate synthesis?

Methodological Answer:

This compound serves as a versatile precursor for:

- Antifungal Agents : Coupling with triazole moieties via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to introduce heterocycles .

- Kinase Inhibitors : Functionalize the bromine site with amines (e.g., Buchwald-Hartwig amination) to create bioactive scaffolds .

Optimization : Screen palladium catalysts (e.g., XPhos Pd G3) to improve coupling efficiency. Confirm bioactivity via in vitro assays (IC₅₀ values against target enzymes) .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods due to volatile brominated byproducts.

- PPE : Wear nitrile gloves and safety goggles; avoid skin contact (potential irritant) .

- Waste Disposal : Quench reaction mixtures with NaHSO₃ before aqueous disposal.

Advanced: How to optimize reaction conditions for scale-up synthesis?

Methodological Answer:

- Process Chemistry : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to improve sustainability.

- Flow Chemistry : Implement continuous-flow reactors for bromination steps to enhance heat dissipation and yield consistency .

- Quality Control : Use inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.